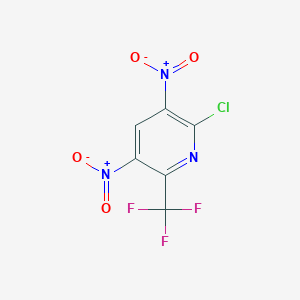

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular structure of TFMPs is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities .Chemical Reactions Analysis

2,3,5-DCTF is the starting raw material for the synthesis of several crop-protection products . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMPs are influenced by the presence of the trifluoromethyl group and the pyridine moiety . For example, 2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid with a boiling point of 169-171°C. It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .Wissenschaftliche Forschungsanwendungen

Synthesis of Nitropyridines

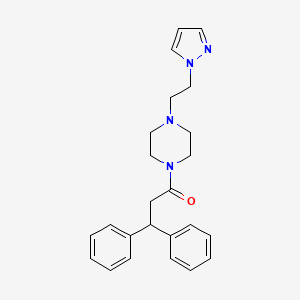

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is utilized in the synthesis of various nitropyridines. A notable application includes the creation of 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, which are made by reacting commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or modifying the aryl substituent of 2-aryl-6,8-dinitrotriazolo[1,5-a]pyridine (Bastrakov et al., 2021).

Creation of Energetic Derivatives

The compound is used in synthesizing energetic derivatives. For instance, 2-Chloro-3,5-dinitro-pyridin-4-amine, produced by nitrating 2-chloropyridin-4-amine, is then condensed with 5-aminotetrazole to form new energetic compounds. These compounds have been studied for their thermal behaviors and detonation properties (Zhao Ku, 2015).

Antimicrobial Activities

Research on 2-Chloro-6-(trifluoromethyl)pyridine has included investigations into its antimicrobial activities. Studies have explored its effect on DNA interaction and its structural and spectroscopic properties (Evecen et al., 2017).

Applications in Agrochemicals

The chemical is significant in the field of agrochemicals. It acts as an intermediate in the production of pharmaceuticals, agrochemicals, biochemicals, and particularly herbicides (Li Zheng-xiong, 2004).

Development of Novel Intermediates

The compound is integral in developing novel intermediates for creating trifluoromethylated N-heterocycles. For example, its reaction with 1,2- and 1,3-bisnucleophiles was studied, demonstrating its versatility as a building block (Channapur et al., 2019).

Nucleophilic Substitution Studies

This compound is also used in studying nucleophilic substitution reactions. For instance, its reaction with arylthiolates in methanol has been explored, providing insights into reaction mechanisms and kinetics (Hamed, 1997).

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The presence of a fluorine atom and a pyridine in its structure suggests that it may have unique physicochemical properties that could influence its bioavailability .

Result of Action

It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests . This suggests that the compound may have pesticidal properties.

Safety and Hazards

Zukünftige Richtungen

The development of fluorinated organic chemicals, including TFMPs, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Eigenschaften

IUPAC Name |

2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCFSFWWDSZEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)

![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)

![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)

![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)